Quinocarmycin citrate

Description

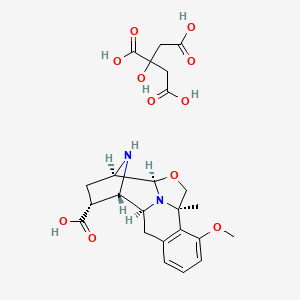

Structure

2D Structure

Properties

CAS No. |

101311-75-5 |

|---|---|

Molecular Formula |

C24H30N2O11 |

Molecular Weight |

522.5 g/mol |

IUPAC Name |

2-hydroxypropane-1,2,3-tricarboxylic acid;(1S,2S,3R,5R,6R,9R)-11-methoxy-9-methyl-7-oxa-17,18-diazapentacyclo[7.7.1.12,5.06,17.010,15]octadeca-10(15),11,13-triene-3-carboxylic acid |

InChI |

InChI=1S/C18H22N2O4.C6H8O7/c1-18-8-24-16-11-7-10(17(21)22)15(19-11)12(20(16)18)6-9-4-3-5-13(23-2)14(9)18;7-3(8)1-6(13,5(11)12)2-4(9)10/h3-5,10-12,15-16,19H,6-8H2,1-2H3,(H,21,22);13H,1-2H2,(H,7,8)(H,9,10)(H,11,12)/t10-,11-,12+,15+,16-,18+;/m1./s1 |

InChI Key |

UXFWJZOLNGJJTD-HFCBHUGHSA-N |

SMILES |

CC12COC3N1C(CC4=C2C(=CC=C4)OC)C5C(CC3N5)C(=O)O.C(C(=O)O)C(CC(=O)O)(C(=O)O)O |

Isomeric SMILES |

C[C@@]12CO[C@H]3N1[C@@H](CC4=C2C(=CC=C4)OC)[C@@H]5[C@@H](C[C@H]3N5)C(=O)O.C(C(=O)O)C(CC(=O)O)(C(=O)O)O |

Canonical SMILES |

CC12COC3N1C(CC4=C2C(=CC=C4)OC)C5C(CC3N5)C(=O)O.C(C(=O)O)C(CC(=O)O)(C(=O)O)O |

Synonyms |

D 52 D-52 isoquinocarcin KW 2152 KW-2152 quinocarcin quinocarmycin quinocarmycin citrate |

Origin of Product |

United States |

Isolation, Advanced Characterization, and Biosynthetic Studies

Isolation from Microbial Sources

Quinocarmycin is a natural product isolated from the fermentation broth of the bacterium Streptomyces melanovinaceus. nii.ac.jpnih.gov The genus Streptomyces is well-known as a prolific source of a wide array of secondary metabolites, including many clinically important antibiotics and antitumor agents. researchgate.netijbiotech.commdpi.com The isolation of quinocarmycin from this microbial source is the foundational step for all subsequent chemical, biological, and structural investigations. The citrate (B86180) salt form, quinocarmycin citrate, enhances the compound's stability and solubility for research purposes. acs.org

Advanced Spectroscopic and Analytical Characterization Techniques for Structure Elucidation

Determining the intricate three-dimensional structure of this compound requires a suite of sophisticated analytical methods. These techniques provide complementary information that, when combined, allows for the unambiguous assignment of its constitution, configuration, and conformation.

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural elucidation of organic molecules like quinocarmycin. nih.govweebly.com One-dimensional (1D) NMR, including ¹H and ¹³C NMR, provides fundamental information about the chemical environment of hydrogen and carbon atoms within the molecule. nanalysis.comlibretexts.orgnih.gov

¹H NMR: Provides data on the number of different types of protons, their electronic environments, and their proximity to other protons through spin-spin coupling.

¹³C NMR: Reveals the number of non-equivalent carbons and their functional group type (e.g., alkyl, aromatic, carbonyl). libretexts.org

2D NMR: Techniques such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) are crucial for assembling the molecular skeleton. They establish correlations between protons and carbons, revealing connectivity through one or more bonds. weebly.comawi.de

Table 1: Representative NMR Data Interpretation for a Tetrahydroisoquinoline Core This table is illustrative of the types of data obtained for this class of compounds.

| Atom Type | Typical Chemical Shift (ppm) | Information Provided | 2D NMR Correlation |

|---|---|---|---|

| Aromatic Protons | 6.5 - 8.0 | Substitution pattern on the aromatic ring | COSY, HMBC |

| Aliphatic Protons (Ring) | 2.5 - 4.5 | Stereochemistry and conformation of the non-aromatic rings | COSY, NOESY |

| Methoxy (B1213986) Protons (-OCH₃) | ~3.8 | Presence and location of methoxy group | HMBC to aromatic carbon |

| Aromatic Carbons | 110 - 150 | Electronic environment of the aromatic system | HSQC, HMBC |

| Aliphatic Carbons | 20 - 70 | Carbon skeleton of the saturated rings | HSQC, HMBC |

Mass spectrometry (MS) is a powerful analytical technique used to measure the mass-to-charge ratio (m/z) of ions, providing information on molecular weight and elemental composition.

High-Resolution Mass Spectrometry (HRMS): HRMS instruments, such as Orbitrap or Fourier Transform Ion Cyclotron Resonance (FT-ICR) mass spectrometers, measure m/z values with very high accuracy (to several decimal places). hilarispublisher.combioanalysis-zone.comuni-rostock.de This precision allows for the determination of the exact elemental formula of a molecule, a critical step in identifying an unknown compound like quinocarmycin. mdpi.com

Tandem Mass Spectrometry (MS/MS): In MS/MS, ions of a specific m/z (precursor ions) are selected and fragmented through collision-induced dissociation (CID). The resulting fragment ions (product ions) are then analyzed. wikipedia.orgfu-berlin.de This technique provides structural information by revealing how the molecule breaks apart, which helps in elucidating the connectivity of different parts of the molecule. nih.govresearchgate.net Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is a standard method for both identifying and quantifying quinocarmycin derivatives in complex biological matrices like human plasma. researchgate.netchromatographyonline.com Electrospray ionization (ESI) is a commonly used gentle ionization technique that allows the analysis of intact molecules. researchgate.net

Table 2: Application of Mass Spectrometry Techniques to Quinocarmycin Analysis

| MS Technique | Application | Information Gained |

|---|---|---|

| ESI-MS | Ionization of the molecule | Molecular weight (from [M+H]⁺ or other adducts) |

| HRMS | Precise mass measurement | Unambiguous Elemental Formula (e.g., C₁₈H₂₂N₂O₄ for quinocarcin) |

| LC-MS/MS | Separation and fragmentation | Structural confirmation, quantitative analysis of derivatives in biological fluids researchgate.netnih.gov |

Quinocarmycin is a chiral molecule, meaning it has non-superimposable mirror images (enantiomers). Determining the correct three-dimensional arrangement of atoms, or absolute stereochemistry, is crucial. Chiroptical methods, which measure the differential interaction of chiral molecules with polarized light, are essential for this purpose.

Electronic Circular Dichroism (ECD) spectroscopy measures the difference in absorption of left and right circularly polarized light. For complex molecules like the tetrahydroisoquinoline alkaloids, the experimental ECD spectrum can be compared with spectra predicted by quantum chemical calculations for different possible stereoisomers. mdpi.comdntb.gov.uaresearchgate.net A good match between the experimental and a calculated spectrum allows for the confident assignment of the absolute configuration of the stereogenic centers. mdpi.com This method has been successfully applied to determine the absolute configuration of various tetrahydroisoquinoline derivatives. acs.orgnih.gov

X-ray crystallography is considered the definitive method for determining the three-dimensional structure of a molecule, including its absolute configuration. researchgate.netnih.gov The technique involves diffracting X-rays off a single, well-ordered crystal of the compound. libretexts.org The resulting diffraction pattern is mathematically analyzed to generate a detailed 3D model of the arrangement of atoms in the crystal lattice.

For a chiral molecule, analysis of the diffraction data using anomalous dispersion effects can unambiguously determine its absolute stereochemistry. nih.govmit.edu The main challenge for this technique is the requirement to grow a high-quality single crystal, which can be difficult for complex natural products. researchgate.net While a specific crystal structure for this compound was not detailed in the reviewed sources, X-ray crystallography remains the gold standard for confirming the absolute configuration of such molecules when suitable crystals are obtainable. ox.ac.uk

Chromatography is fundamental to the isolation and purification of natural products. High-Performance Liquid Chromatography (HPLC) is a key technique used in the analysis and purification of quinocarmycin and its derivatives. wikipedia.org

Reversed-Phase HPLC (RP-HPLC): This is the most common mode of HPLC used for compounds like quinocarmycin. It employs a non-polar stationary phase (e.g., C18- or cyanopropyl-bonded silica) and a polar mobile phase (typically a mixture of water and an organic solvent like acetonitrile (B52724) or methanol). elementlabsolutions.comnih.govwaters.com This method separates compounds based on their hydrophobicity.

Automated Column Switching: Advanced HPLC methods have been developed for the analysis of quinocarmycin analogs (like DX-52-1) in human plasma. These methods can involve automated column switching, where the analyte is selectively transferred from a primary column to a secondary analytical column with different properties to enhance selectivity and sensitivity. nih.gov

Solid-Phase Extraction (SPE): Before chromatographic analysis, SPE is often used for sample cleanup and concentration, particularly for samples from biological matrices. This involves passing the sample through a solid sorbent that retains the analyte, which is then eluted with a different solvent. researchgate.net

Putative Biosynthetic Pathways and Enzymology of Quinocarmycin and Related Alkaloids

The biosynthesis of quinocarmycin and its structural relatives, such as SF-1739, involves a complex and elegant interplay of enzymes to construct the characteristic tetracyclic tetrahydroisoquinoline (THIQ)-pyrrolidine core scaffold. nih.govsemanticscholar.org These potent antitumor antibiotics are assembled through a hybrid system that combines nonribosomal peptide synthetase (NRPS) machinery with unique enzymatic steps for generating and incorporating unusual precursor units. nih.govpnas.org The identification and analysis of the quinocarcin (B1679961) (qcn) biosynthetic gene cluster have been pivotal in elucidating the molecular logic behind the formation of this alkaloid family. nih.govacs.org

Enzymatic Steps in Polycyclic Core Assembly

The central framework of quinocarmycin is assembled on a sophisticated nonribosomal peptide synthetase (NRPS) assembly line. nih.gov Research has identified a key three-component NRPS complex, involving Qcn16, Qcn17, and Qcn19, as essential for the construction of the THIQ-pyrrolidine core. nih.gov This process is characterized by a series of sequential, enzyme-catalyzed reactions that form the critical carbon-carbon and carbon-nitrogen bonds of the scaffold.

The assembly mechanism relies on five NRPS modules (Qcn12, Qcn13, Qcn15, Qcn17, and Qcn19) to select, activate, and link the precursor units. semanticscholar.org The most critical transformations are catalyzed by the bimodular complex of Qcn17 and Qcn19. Qcn17 contains specialized domains, including a Pictet-Spengler (PS) synthase domain, which initiates the formation of the tetrahydroisoquinoline ring system. nih.govsemanticscholar.org This is followed by an intramolecular Mannich reaction, guided by the NRPS complex, to forge the pyrrolidine (B122466) ring. nih.gov This sequence of successive Pictet-Spengler and Mannich-type cyclizations generates the core tetracyclic intermediate tethered to the synthetase. semanticscholar.org The final step in the core's formation is a reductive release of the aldehyde intermediate from the NRPS module, which then undergoes a spontaneous intramolecular cyclization to complete the C-ring of the quinocarmycin scaffold. semanticscholar.org

Table 1: Key Enzymes in Quinocarmycin Polycyclic Core Assembly

| Enzyme/Protein Complex | Proposed Function | Reference |

|---|---|---|

| Qcn16/17/19 Complex | Key NRPS complex for the construction of the tetracyclic THIQ-pyrrolidine core scaffold. | nih.gov |

| Qcn17 | A bimodular NRPS containing Pictet-Spengler (PS) and reduction (RE) domains; catalyzes the crucial Pictet-Spengler reaction to form the THIQ ring. | nih.govsemanticscholar.org |

| Qcn19 | Works in concert with Qcn17 to facilitate the intramolecular Mannich reaction, leading to the formation of the pyrrolidine ring. | nih.govsemanticscholar.org |

| Qcn12/13 | Starting NRPS modules responsible for loading the initial fatty acid and L-Alanine units. | mdpi.com |

| Qcn15 | NRPS module likely responsible for incorporating the two-carbon glycolate (B3277807) unit derived from ketose phosphates. | mdpi.com |

Precursor Incorporation and Biogenetic Studies

Biogenetic studies, including isotope-labeled precursor feeding experiments and biochemical analysis of specific enzymes, have been instrumental in identifying the building blocks of quinocarmycin and related alkaloids. pnas.orgmdpi.commdpi.com These studies reveal that the molecule is assembled from a diverse set of precursors drawn from primary metabolism.

The tetrahydroisoquinoline portion of the core is derived from the amino acid L-tyrosine. mdpi.commdpi.com A previously unknown extender unit, dehydroarginine, was identified as the precursor for the pyrrolidine ring. nih.govacs.org This unusual amino acid is synthesized by the enzyme Qcn18/Cya18, which catalyzes the dehydrogenation of L-arginine. nih.gov

Furthermore, the origin of a crucial two-carbon (C2) linker unit (corresponding to C5-C6 in quinocarcin) was a long-standing puzzle. pnas.org It has been demonstrated that this unit is not derived from typical precursors like acetate (B1210297) or glycine. Instead, it is hijacked from central carbohydrate metabolism. pnas.org A pair of two-component transketolase enzymes, QncN and QncL, transfer a glycolaldehyde (B1209225) unit from a ketose phosphate (B84403) donor, such as D-xylulose-5-phosphate, to an acyl carrier protein (ACP). pnas.orgmdpi.com This forms a glycolicacyl-S-ACP extender unit, which is then incorporated into the growing chain by the NRPS machinery, specifically by the Qcn15 module. pnas.orgmdpi.com Isotopic feeding experiments with related alkaloids have also confirmed the incorporation of precursors such as L-alanine, glycine, and L-methionine, which contribute to other parts of the molecular structure. mdpi.commdpi.com

Table 2: Precursors in Quinocarmycin Biosynthesis

| Structural Moiety | Precursor | Origin/Enzymology | Reference |

|---|---|---|---|

| Tetrahydroisoquinoline (THIQ) Unit | L-Tyrosine | Amino acid metabolism. | mdpi.commdpi.com |

| Pyrrolidine Ring | L-(E)-4,5-Dehydroarginine | Synthesized from L-Arginine by the Fe(II)/2OG-dependent oxygenase Qcn18/Cya18. | nih.govnih.gov |

| C2 Linker (Glycolate Unit) | Glycolicacyl-S-ACP | Derived from ketose phosphates (e.g., D-xylulose-5-phosphate) via transketolases QncN/QncL. | pnas.orgmdpi.com |

| Starter Unit | L-Alanine | Loaded by the initial NRPS modules (Qcn12/13). | mdpi.com |

| Other incorporated units | Glycine, L-Methionine | General amino acid metabolism; confirmed in feeding studies of related alkaloids. | mdpi.commdpi.com |

Compound Index

Synthetic Chemistry and Analog Development of Quinocarmycin Citrate

Total Synthesis Strategies of Quinocarmycin

The total synthesis of quinocarmycin, a polycyclic tetrahydroisoquinoline alkaloid, has been a significant endeavor in organic chemistry. Its structure, featuring a dense array of stereocenters and a complex, fused ring system, has necessitated the development of elegant and efficient synthetic routes.

Asymmetric Synthetic Routes

The biological activity of quinocarmycin is intrinsically linked to its specific stereochemistry. Consequently, the development of asymmetric synthetic routes to access enantiomerically pure forms of the natural product has been a primary focus. Multiple research groups have reported the successful asymmetric total synthesis of (-)-quinocarcin, the enantiomer of the naturally occurring antibiotic. nih.govnih.gov These syntheses often rely on establishing key stereocenters early in the synthetic sequence and carrying them through the subsequent transformations. One approach involves a catalytic enantioselective reductive 1,3-dipolar cycloaddition of N-heteroaryl secondary amides to construct a key chiral pyrrolidine (B122466) intermediate with three stereocenters. benthamscience.com This method is noted for its high step economy, starting from commercially available materials. benthamscience.com

Key Methodologies and Reactions Utilized (e.g., Aryne Annulation, Gold(I)-Catalyzed Hydroamination, Pictet-Spengler Reaction)

A variety of powerful chemical reactions have been employed to construct the complex framework of quinocarmycin. The Pictet-Spengler reaction has been a popular and effective method for forming the crucial tetrahydroisoquinoline ring system. nih.govresearchgate.net For instance, the reaction between an L-phenylalanate derivative and an aldehyde under mild acidic conditions can yield the desired 1,3-cis tetrahydroisoquinoline stereoisomer in high yield. nih.gov

Furthermore, gold(I)-catalyzed hydroamination has proven to be a key step in at least one total synthesis of (-)-quinocarcin. tubitak.gov.tr This reaction facilitates a selective substrate-controlled 6-endo-dig intramolecular alkyne hydroamination, demonstrating the utility of gold catalysis in constructing complex nitrogen-containing heterocyclic systems. tubitak.gov.tr

Challenges and Innovations in Complex Polycyclic Synthesis

The synthesis of quinocarmycin is not without its challenges. The construction of the diazabicyclo nih.govresearchgate.nettubitak.gov.troctane ring system, for example, can be problematic. One identified challenge is a disfavored 5-endo-Trig cyclization. nih.gov To overcome this hurdle, an innovative solution was developed involving the use of an amino thioether as a stable precursor to a reactive N-acyliminium species, which then participates in a successful intramolecular Mannich reaction. nih.gov

Another significant challenge is the partial reduction of lactams, which are inherently stable amide bonds. nih.gov Over-reduction to the corresponding amine is a common side reaction. Successful strategies have employed dissolving metal conditions to achieve the desired partial reduction to a hemiaminal, which can then cyclize to form the final oxazolidine (B1195125) ring of the quinocarmycin core. researchgate.net These examples highlight how the challenges presented by complex targets like quinocarmycin drive innovation in synthetic methodology.

Design and Synthesis of Quinocarmycin Analogues and Derivatives

The potent biological activity of quinocarmycin has motivated the design and synthesis of analogues to explore its therapeutic potential and to probe its mechanism of action. By systematically modifying the parent structure, researchers aim to enhance desired properties such as potency and selectivity.

Structural Modifications for Enhanced Biological Activity

A key example of a structurally modified quinocarmycin with enhanced biological activity is the analog DX-52-1. researchgate.net This derivative is synthesized from quinocarmycin through a hydrocyanation reaction. researchgate.net This modification involves the opening of the oxazolidine ring and the addition of a cyano group. The resulting aminonitrile, DX-52-1, has demonstrated significantly more potent inhibitory activity on epithelial cell migration compared to the parent quinocarmycin. researchgate.netnih.gov While quinocarmycin itself showed only very weak activity in inhibiting wound closure in a cell-based assay, DX-52-1 exhibited 96% inhibition at the same concentration. researchgate.net This demonstrates that a relatively minor structural change can lead to a dramatic increase in a specific biological activity.

Structure-Activity Relationship (SAR) Studies of Quinocarmycin Scaffolds

While extensive structure-activity relationship (SAR) studies on the broader class of duocarmycin and quinoline-containing compounds exist, specific and comprehensive SAR studies focusing solely on the quinocarmycin scaffold are less common in the literature. nih.govmdpi.comnih.gov However, the stark difference in biological activity between quinocarmycin and its analog DX-52-1 provides a crucial SAR data point.

The conversion of the hemiaminal functionality within the oxazolidine ring of quinocarmycin to the α-aminonitrile in DX-52-1 dramatically enhances its anti-migratory activity. researchgate.netnih.gov This suggests that the C-9a position of the quinocarmycin core is a critical node for modulating its biological profile. The increased potency of DX-52-1 points to the importance of the chemical nature and reactivity of this specific position. While the parent compound's activity is often attributed to DNA interaction, the enhanced cell migration inhibition of DX-52-1 was found to be due to its interaction with a different molecular target, radixin (B1174762). nih.gov This highlights how structural modifications can not only alter the potency but also potentially the mechanism of action, a key consideration in drug design and development based on the quinocarmycin scaffold.

Elucidation of Pharmacophoric Elements

The antitumor activity of quinocarmycin citrate (B86180) is intrinsically linked to its unique and complex molecular architecture. Scientific investigations into its structure and that of its analogs have helped to delineate the key chemical features, or pharmacophoric elements, that are essential for its biological action. The core structure of quinocarmycin belongs to the tetrahydroisoquinoline family of antibiotics, which are known for their potent cytotoxic properties.

The fundamental pharmacophore of quinocarmycin citrate is centered on its ability to undergo activation to form a reactive species that can alkylate DNA, leading to cell death. The key structural components contributing to this are:

The Tetrahydroisoquinoline Core: This bicyclic system serves as the foundational scaffold of the molecule. Its stereochemistry and conformation are crucial for proper orientation and interaction with its biological target.

The α,β-Unsaturated Ketone: This reactive functional group is believed to be a key element in the mechanism of action. It is thought that this moiety can be converted in vivo to a more reactive intermediate. The analog DX-52-1, which is formed by the addition of hydrogen cyanide across this enone system of quinocarcin (B1679961) (the free base of this compound), exhibits significantly enhanced biological activity. This suggests that the generation of a stabilized cationic iminium intermediate, facilitated by the departure of the cyanide group, is a critical step. This reactive intermediate is then perfectly poised to be attacked by nucleophiles, such as DNA bases.

The Carboxylic Acid Group: The presence of a carboxylic acid at a specific position on the azabicyclic ring system is another important feature. This group can influence the molecule's solubility, distribution, and interaction with biological macromolecules.

Correlation of Structural Features with Cellular Efficacy

The relationship between the structural features of this compound and its analogs and their effectiveness in killing cancer cells has been a subject of considerable research. By synthesizing and evaluating a variety of derivatives, scientists have been able to establish several key structure-activity relationships (SAR).

A pivotal discovery in the SAR of this class of compounds was the development of DX-52-1 . This analog is synthesized from quinocarcin through a hydrocyanation reaction. The addition of the cyano group dramatically increases its cytotoxic potency. This enhancement is attributed to the fact that the cyanide ion is a good leaving group, which facilitates the formation of the highly electrophilic iminium ion intermediate responsible for DNA alkylation. Quinocarmycin itself is less potent because it lacks this efficient leaving group.

Further studies on analogs have revealed the following insights:

Modifications to the Quinone/Hydroquinone-like Moiety: The synthesis of thioalkyl-substituted quinone and hydroquinone (B1673460) analogs of quinocarcin has demonstrated that this part of the molecule can be modified to enhance activity. Several of these analogs exhibited high antitumor activities both in vitro and in vivo, in some cases superior to the parent compound. This indicates that the core scaffold can tolerate substitutions at these positions, and that such modifications can favorably modulate the compound's electronic properties and biological activity.

Steric Hindrance around the Alkylating Center: In related compounds like the duocarmycins, it has been shown that steric bulk near the electrophilic center can negatively impact cytotoxicity. For instance, the presence of a methyl group near the reactive site can hinder the approach of the DNA nucleophile, leading to reduced activity compared to analogs with a less sterically hindered hydrogen atom at the same position. This principle is likely to apply to quinocarmycin analogs as well.

The cellular efficacy of this compound and its key analog, DX-52-1, underscores the critical role of the latent reactive functionality. The following table summarizes the available data on the in vitro cytotoxicity of this compound (also referred to as KW2152) and provides a comparison with its more potent analog.

| Compound | Cell Line | IC50 / EC90 | Exposure Time |

|---|---|---|---|

| This compound (KW2152) | P388 leukemia | 5.3 x 10-6 M (IC50) | 1 h |

| This compound (KW2152) | P388 leukemia | 1.1 x 10-7 M (IC50) | 72 h |

| This compound (KW2152) | T-lymphoma/leukemia (most lines) | > 16 µg/ml (EC90) | 1 h |

| This compound (KW2152) | Various leukemia/lymphoma lines | 0.02 - 0.06 µg/ml (EC90) | 24 h |

This data illustrates the time-dependent nature of this compound's cytotoxicity, with longer exposure times leading to significantly lower concentrations required for cell growth inhibition. The development of more potent analogs like DX-52-1 highlights the success of synthetic modifications aimed at enhancing the inherent reactivity of the pharmacophore.

Molecular and Cellular Mechanisms of Action of Quinocarmycin Citrate

DNA Interaction Studies

Quinocarmycin citrate's engagement with cellular DNA is a critical aspect of its mechanism of action, leading to significant disruption of normal cellular processes. This interaction is characterized by the induction of DNA damage, a process that appears to be mediated by cellular components.

DNA Intercalation Mechanisms

The process of DNA intercalation, where a molecule inserts itself between the base pairs of the DNA double helix, is a common mechanism for many DNA-damaging agents. This insertion can lead to a distortion of the DNA structure, interfering with replication and transcription. While the broader class of compounds to which Quinocarmycin belongs often exhibits intercalative properties, specific biophysical studies detailing the precise intercalative mechanism of Quinocarmycin citrate (B86180) with DNA are not extensively documented in publicly available research.

Induction of DNA Damage (e.g., Single-Strand Scissions)

A key feature of this compound's interaction with DNA is its ability to induce strand breaks. Research has demonstrated that this compound (also referred to as KW 2152) leads to single-strand scissions in the DNA of mouse L1210 leukemia cells. nih.gov This damage to the DNA backbone is a significant event that can trigger cellular repair mechanisms or, if the damage is too extensive, lead to programmed cell death (apoptosis). The induction of these single-strand breaks is a crucial factor in the compound's cytotoxic effects.

Role of Cellular Factors in DNA Modification

Interestingly, the DNA-damaging effects of this compound appear to be dependent on the cellular environment. In in vitro studies using purified plasmid pBR322 DNA, this compound did not cause any observable damage. nih.gov This suggests that the induction of DNA strand scissions is not a direct chemical reaction between the compound and DNA alone. Instead, it is hypothesized that soluble factors within the cell are necessary to mediate this damage. nih.gov The exact nature of these cellular factors, which may include metabolic enzymes that activate the compound or co-factors that participate in the DNA cleavage reaction, remains an area for further investigation.

Enzyme Inhibition Profiles

Beyond its direct interactions with DNA, this compound and its analogs have been shown to interfere with the function of essential cellular enzymes, further contributing to their biological activity.

Topoisomerase II Inhibition

Topoisomerase II is a vital enzyme that plays a critical role in managing the topological state of DNA, particularly during replication and cell division. It functions by creating transient double-strand breaks in the DNA, allowing another DNA segment to pass through before resealing the break. Many potent anticancer drugs function by inhibiting this enzyme. However, based on the currently available scientific literature, there is no direct evidence to suggest that this compound functions as a Topoisomerase II inhibitor. Assays specifically testing the effect of this compound on the catalytic activity of Topoisomerase II have not been prominently reported.

Other Relevant Enzyme Targets

While the primary target of Quinocarmycin was initially thought to be DNA, recent research has unveiled other significant molecular targets. A notable study on the Quinocarmycin analog, DX-52-1, identified the protein radixin (B1174762) as a key molecular target. nih.gov Radixin is a member of the ezrin-radixin-moesin (ERM) family of proteins, which are crucial for linking the actin cytoskeleton to the plasma membrane and are involved in cell signaling pathways that regulate cell shape, adhesion, and motility.

The study revealed that DX-52-1 binds specifically and covalently to radixin, disrupting its interaction with both actin and the cell adhesion molecule CD44. nih.gov This disruption of radixin's function provides a basis for the observed inhibition of epithelial cell migration by DX-52-1. nih.gov

| Compound | Target | Activity | IC50 Value | Cell Line | Reference |

|---|---|---|---|---|---|

| DX-52-1 | Cell Migration | Inhibition | 140 nM | MDCK | researchgate.net |

Effects on Macromolecular Biosynthesis

This compound, also known as KW 2152, demonstrates a pronounced, time-dependent inhibitory effect on the biosynthesis of macromolecules essential for cell survival and proliferation. In vitro studies utilizing mouse L1210 leukemia cells have elucidated the differential impact of this compound on DNA, RNA, and protein synthesis. nih.gov

Short-term exposure (1 hour) to a high concentration (10⁻⁴ M) of this compound did not immediately affect the incorporation of radiolabeled precursors—³H-thymidine, ³H-uridine, or ³H-leucine—into the acid-insoluble fraction of the cells, suggesting that the compound does not cause an acute, non-specific shutdown of these processes. nih.gov

However, prolonged exposure (24 hours) to a significantly lower concentration (10⁻⁶ M) revealed a potent and differential inhibition of macromolecular synthesis. The synthesis of DNA, as measured by the incorporation of ³H-thymidine, was the most profoundly affected, with a reduction to 20% of the control levels. RNA synthesis, tracked by ³H-uridine incorporation, was also strongly inhibited, showing a reduction to 30% of the control. Protein synthesis, monitored via ³H-leucine incorporation, was comparatively less affected but still significantly reduced to 48% of the control. nih.gov These findings indicate that this compound's primary cytotoxic mechanism involves a delayed but potent inhibition of DNA and RNA synthesis, with a less pronounced effect on protein synthesis. nih.gov

This differential inhibition is a key aspect of its mechanism of action. The pronounced effect on DNA synthesis is consistent with the observation of single-strand DNA scission in L1210 cells treated with this compound for 24 hours at concentrations as low as 10⁻⁷ M. nih.gov Interestingly, the compound did not cause direct damage to plasmid pBR322 DNA in a cell-free system, suggesting that cellular factors may be required to mediate the DNA damage observed in treated cells. nih.gov

| Macromolecule | Precursor | Synthesis Level (% of Control) |

|---|---|---|

| DNA | ³H-thymidine | 20% |

| RNA | ³H-uridine | 30% |

| Protein | ³H-leucine | 48% |

Cellular Response Pathways and Molecular Targets

This compound (KW 2152) exhibits significant cell growth inhibitory and cytotoxic effects across a range of in vitro cancer models. In mouse L1210 leukemia cells, complete inhibition of cellular growth was observed at a concentration of 10⁻⁶ M, leading to a loss of all viable cells after two days of treatment. nih.gov

The cytotoxic potential of this compound has been further demonstrated in a panel of 25 human leukemia and lymphoma cell lines. researchgate.net The growth inhibitory activity, quantified by a regrowth assay, was found to be both concentration- and time-dependent. The EC₉₀ values (the concentration required for 90% growth inhibition) varied among different cell lines after a 1-hour exposure. researchgate.net

Specifically, T-cell lines derived from T-lymphoma/leukemia were largely insensitive, with EC₉₀ values exceeding 16 µg/ml for five out of six cell lines. In contrast, several other hematological cancer cell lines were sensitive to the compound. Four out of six B-cell lines from B-lymphomas and three out of four non-T, non-B acute lymphoblastic leukemia cell lines displayed sensitivity, with EC₉₀ values ranging from 0.3 to 2.2 µg/ml after a 1-hour exposure. researchgate.net Myelomonocytoid cell lines from acute myelogenous leukemia were also sensitive, with EC₉₀ values between 1.8 and 3.0 µg/ml for a 1-hour exposure. researchgate.net However, two myeloid cell lines from chronic myelogenous leukemia and one from erythroleukemia were found to be insensitive. researchgate.net

The time-dependent nature of this compound's cytotoxicity is highlighted by the observation that with an increased exposure time of 24 hours, the EC₉₀ values for most cell lines decreased significantly, falling into a narrow and low range of 0.02 to 0.06 µg/ml. researchgate.net This suggests that prolonged exposure is a critical factor in the cytotoxic efficacy of the drug. researchgate.net

| Cell Line Type | Sensitivity | EC₉₀ Range (µg/ml) |

|---|---|---|

| T-lymphoma/leukemia | Insensitive | >16 |

| B-lymphoma | Sensitive | 0.3 - 2.2 |

| Non-T, non-B acute lymphoblastic leukemia | Sensitive | 0.3 - 2.2 |

| Acute myelogenous leukemia (myelomonocytoid) | Sensitive | 1.8 - 3.0 |

| Chronic myelogenous leukemia | Insensitive | >16 |

| Erythroleukemia | Insensitive | >16 |

While the primary target of Quinocarmycin and its analogs has historically been considered to be DNA, recent research has identified specific protein targets that contribute to their cellular effects. For the Quinocarmycin analog DX-52-1, the protein Radixin has been identified as a relevant molecular target. nih.gov

Radixin is a member of the ezrin/radixin/moesin (ERM) family of proteins, which act as linkers between the plasma membrane and the actin cytoskeleton and are involved in signal transduction pathways. nih.gov DX-52-1 was found to bind specifically and covalently to the C-terminal region of Radixin. This region is critical as it contains the domain that interacts with actin filaments. nih.gov

The functional consequence of this interaction is the disruption of Radixin's ability to connect with both actin and the cell adhesion molecule CD44. This disruption of key protein-protein interactions likely contributes to the observed inhibitory effects of DX-52-1 on epithelial cell migration. nih.gov Further evidence for Radixin being a critical target is that overexpression of Radixin in cells leads to a decreased sensitivity to the antimigratory effects of DX-52-1. nih.gov Conversely, silencing the expression of Radixin using small interfering RNA (siRNA) reduces the rate of cell migration, mimicking the effect of the drug. nih.gov

Studies on analogs of Quinocarmycin, such as Duocarmycin SA (DSA), have provided insights into the cell cycle perturbations induced by this class of compounds. In human acute myeloid leukemia (AML) cell lines, Duocarmycin SA has been shown to induce cell cycle arrest, particularly at the G2/M phase. nih.gov This arrest is a downstream consequence of the DNA damage, specifically double-strand breaks, caused by the compound. nih.gov The G2/M checkpoint is a critical control point that prevents cells with damaged DNA from entering mitosis.

The assessment of clonogenic potential, which measures the ability of a single cell to proliferate and form a colony, is a key indicator of a cytotoxic agent's long-term efficacy. For this compound (KW 2152), its impact on the clonogenic potential of cancer cells has been evaluated through regrowth assays. researchgate.net These assays demonstrated that this compound effectively inhibits the regrowth of various leukemia and lymphoma cell lines in a time- and concentration-dependent manner. researchgate.net The significant reduction in the EC₉₀ values with prolonged exposure indicates a strong inhibition of the clonogenic survival of sensitive cell lines. researchgate.net

Data from studies on Duocarmycin SA in AML cells further supports the impact on clonogenic potential. In these studies, Duocarmycin SA significantly reduced the formation of colonies in a dose-dependent manner, indicating a loss of the cells' ability to undergo sustained proliferation after treatment. mdpi.com

Preclinical Biological Evaluation of Quinocarmycin Citrate

In Vitro Cytotoxicity and Growth Inhibitory Activities in Cancer Cell Lines

The in vitro activity of Quinocarmycin citrate (B86180) has been assessed across a wide range of cancer cell lines to understand its spectrum of activity and concentration-dependent effects.

Spectrum of Activity Across Various Murine and Human Cell Lines

Quinocarmycin citrate has demonstrated significant growth inhibitory activity against various cultured murine and human tumor cells. nih.gov In studies involving murine tumor cell lines, the order of in vitro efficacy was found to be P388 leukemia > L1210 leukemia > B16 melanoma, which correlated with the in vivo sensitivity of these tumors. nih.govresearchgate.netresearchgate.net

The compound's activity has also been evaluated against a panel of 25 human cultured cell lines derived from leukemias and lymphomas. nih.gov These studies revealed differential sensitivity among various cell types. Notably, four out of six B-cell lymphoma cell lines and three out of four non-T, non-B acute lymphoblastic leukemia cell lines were sensitive to this compound. nih.gov Six myelomonocytoid cell lines from acute myelogenous leukemia also showed sensitivity. nih.gov Conversely, five out of six T-cell lines from T-lymphoma/leukemia were found to be insensitive. nih.gov Additionally, two myeloid cell lines from chronic myelogenous leukemia and one from erythroleukemia were also insensitive. nih.gov

Furthermore, this compound has shown significant in vitro activity against human non-small cell lung cancer cell lines. researchgate.net Specifically, it induced greater than 70% colony inhibition in PC-7 (human adenocarcinoma), PC-10 (human squamous cell), and PC-13 (human large cell) lung cancer cell lines with continuous exposure. researchgate.net It also demonstrated superior in vitro response rates against lung carcinoma compared to mitomycin C and cisplatin (B142131) at certain concentrations. researchgate.net A derivative of quinocarmycin, DX-52-1, also showed specificity for melanomas in the National Cancer Institute's in vitro human tumor cell line screen. mathewsopenaccess.com

Interactive Data Table: In Vitro Activity of this compound in Human Leukemia and Lymphoma Cell Lines

| Cell Line Type | Number of Cell Lines Tested | Number of Sensitive Lines | EC90 Range (1-hr exposure) |

| B-cell lymphoma | 6 | 4 | 0.3 to 2.2 µg/ml |

| Non-T, non-B ALL | 4 | 3 | 0.3 to 2.2 µg/ml |

| AML (myelomonocytoid) | 6 | 6 | 1.8 to 3.0 µg/ml |

| T-cell lymphoma/leukemia | 6 | 1 | > 16 µg/ml (for 5 lines) |

| CML (myeloid) | 2 | 0 | > 16 µg/ml |

| Erythroleukemia | 1 | 0 | > 16 µg/ml |

ALL: Acute Lymphoblastic Leukemia, AML: Acute Myelogenous Leukemia, CML: Chronic Myelogenous Leukemia, EC90: concentration for 90% growth inhibition. Data sourced from a regrowth assay assessing the growth inhibitory activity of this compound. nih.gov

Concentration-Dependent Effects in Cell Culture

The cytotoxic effects of this compound are concentration-dependent. For instance, in P388 leukemia cells, the 50% inhibitory concentrations (IC50) were 5.3 x 10⁻⁶ M and 1.1 x 10⁻⁷ M after 1 and 72 hours of exposure, respectively. nih.govresearchgate.net This demonstrates that prolonged exposure to lower concentrations can be as effective as short exposure to higher concentrations. In L1210 cells, cellular growth was completely inhibited at a concentration of 10⁻⁶ M, with no viable cells observed after two days. researchgate.net

The duration of exposure to the drug also plays a critical role. For most of the 25 human leukemia and lymphoma cell lines tested, the EC90 values decreased as the exposure time increased. nih.gov After a 24-hour exposure, the EC90 values were significantly lower, mostly in the range of 0.02 to 0.06 µg/ml. nih.gov In studies with human non-small cell lung cancer cell lines, continuous exposure to 10 µg/ml of this compound induced over 70% colony inhibition. researchgate.net However, a one-hour exposure required a much higher concentration of 100 µg/ml to achieve a significant reduction in colony formation. researchgate.net

In Vivo Antitumor Efficacy in Experimental Animal Models

The antitumor activity of this compound has been confirmed in various animal models, including those with murine tumors and human tumor xenografts.

Murine Tumor Models (e.g., P388 leukemia, L1210 leukemia, B16 melanoma)

Initial in vivo studies demonstrated the efficacy of this compound against P388 leukemia, where it produced a greater than 80% increase in life span. nih.govresearchgate.net The compound showed marginal activity against L1210 leukemia, B16 melanoma, and M5076 sarcoma. nih.govresearchgate.netresearchgate.net This in vivo efficacy against murine tumors mirrored the in vitro sensitivity observed in cell culture. nih.govresearchgate.net It also significantly prolonged the survival times of mice implanted with experimental tumors from cell lines P388, L1210 leukemia, and B16 melanoma. mathewsopenaccess.com

Human Tumor Xenograft Studies in Immunodeficient Mice

This compound has shown significant antitumor activity in nude mice bearing human tumor xenografts. nih.gov It was particularly effective against the MX-1 mammary carcinoma, with all tumors being cured at certain intravenous and oral administration schedules. nih.gov The compound also demonstrated inhibitory effects on distinct human gastric carcinomas (St-4 and St-15) and a colon carcinoma (Co-3). nih.gov Against St-4 gastric carcinoma, this compound was more effective than cis-diamminedichloroplatinum. nih.gov In the case of Co-3 colon carcinoma, its efficacy was at least comparable to that of mitomycin C, adriamycin, cis-diamminedichloroplatinum, and bleomycin. nih.gov

Interactive Data Table: Antitumor Activity of this compound against Human Tumor Xenografts

| Tumor Type | Xenograft Model | Outcome |

| Mammary Carcinoma | MX-1 | All tumors cured at specific doses |

| Gastric Carcinoma | St-4 | Significant growth inhibition |

| Gastric Carcinoma | St-15 | Significant growth inhibition |

| Colon Carcinoma | Co-3 | Significant growth inhibition |

| Small Cell Lung Carcinoma | Lu-130 | All tumors disappeared |

| Small Cell Lung Carcinoma | Lu-24 | 5 out of 6 tumors disappeared |

| Gastric Carcinomas (7 strains) | Various | 71.4% efficiency rate |

Data compiled from studies on human tumor xenografts in nude mice. nih.govresearchgate.net

Schedule Dependency in Preclinical Efficacy Assessment

The antitumor activity of this compound in preclinical models is schedule-dependent. nih.govresearchgate.net Daily administration was found to be the most effective schedule in the initial studies with P388 leukemia. nih.govresearchgate.net In studies with human tumor xenografts (MX-1 and SC-2-JCK), various administration schedules were tested, and a daily administration for seven days was determined to be the most effective. researchgate.net The time-dependent action observed in vitro, where longer exposure times led to increased efficacy at lower concentrations, supports the clinical testing of both daily consecutive or continuous dosing, as well as single or intermittent large-dose therapies. nih.gov

Preclinical Pharmacological Investigations

Tissue Distribution Studies in Animal Models

While specific studies detailing the comprehensive tissue distribution of this compound were not identified, toxicological studies on the analog DX-52-1 in rats and dogs have shed light on its target organs, which is indicative of its distribution. nih.gov These studies are crucial for predicting potential target organ toxicities in humans.

In rats, the primary dose-limiting toxicity of DX-52-1 was observed in the kidneys. nih.gov This was evidenced by significant elevations in blood urea (B33335) nitrogen and creatinine (B1669602) levels, alongside histological findings of acute renal tubular necrosis. nih.gov Modest increases in liver enzymes were also noted, suggesting some distribution to the liver, although significant histological changes in the liver were not reported. nih.gov

In contrast, the principal target organs for DX-52-1 toxicity in dogs were the gastrointestinal tract and bone marrow. nih.gov This species-specific difference in toxicity profiles highlights the importance of using multiple animal models in preclinical evaluations. The gastrointestinal effects and bone marrow suppression suggest that the compound distributes to these tissues in dogs. nih.gov

A limited phase I clinical trial of DX-52-1 revealed both renal and gastrointestinal toxicities in patients, indicating that neither the rat nor the dog model alone was fully predictive of the human response. nih.gov This underscores that the tissue distribution and subsequent effects of quinocarmycin analogs can vary significantly between species.

Table 1: Summary of Target Organ Toxicities for DX-52-1 in Preclinical Models

| Animal Model | Primary Target Organs of Toxicity | Observed Effects |

| Rat | Kidney | Elevated blood urea nitrogen and creatinine, acute renal tubular necrosis. nih.gov |

| Liver | Modest increases in liver enzymes. nih.gov | |

| Dog | Gastrointestinal Tract | Not specified in detail, but a principal target organ. nih.gov |

| Bone Marrow | Not specified in detail, but a principal target organ. nih.gov |

Resistance Mechanisms and Overcoming Strategies in Preclinical Research for Quinocarmycin Citrate

Characterization of Acquired Resistance in Cell Lines

The development of drug-resistant cell lines is a critical step in understanding the mechanisms of resistance to a novel anticancer agent. However, based on the available scientific literature, there is a notable lack of studies detailing the specific development and characterization of cell lines with acquired resistance to quinocarmycin citrate (B86180). While the intrinsic sensitivity of various cancer cell lines to this compound has been evaluated, dedicated research on the phenotypic and genotypic changes that occur as cells acquire resistance to quinocarmycin citrate is not extensively documented.

Cross-resistance studies are instrumental in predicting the clinical utility of a new drug in patients who have received prior chemotherapy regimens. Preclinical investigations into the cross-resistance profile of this compound have yielded mixed results.

In studies involving cultured P388 leukemia cells, it was observed that this compound did not exhibit cross-resistance with Adriamycin (doxorubicin). This finding is significant as it suggests that this compound could potentially be effective in treating tumors that have developed resistance to anthracyclines like Adriamycin.

Conversely, the same studies indicated that this compound did show cross-resistance with Mitomycin C. This suggests a potential overlap in the mechanisms of action or resistance between these two agents. Interestingly, despite this in vitro cross-resistance, in vivo studies showed that this compound was still able to prolong the life span of mice bearing P388 leukemia cells that were resistant to either Adriamycin or Mitomycin C. This discrepancy between in vitro and in vivo results highlights the complexity of drug resistance and the importance of comprehensive preclinical evaluation.

A comparative analysis of the differential cytotoxicity patterns of this compound across a panel of human tumor cell lines revealed that its profile most closely resembled that of Actinomycin D, Mithramycin, and Adriamycin. This similarity in cytotoxicity patterns may offer clues to its mechanism of action and potential avenues for overcoming resistance.

Table 1: Cross-Resistance Profile of this compound in Preclinical Models

| Antineoplastic Agent | Cross-Resistance with this compound (in vitro) |

| Adriamycin (Doxorubicin) | No |

| Mitomycin C | Yes |

Molecular Mechanisms of Preclinical Resistance

The specific molecular mechanisms that drive the development of resistance to this compound in cancer cells have not been extensively elucidated in published research. General mechanisms of chemoresistance, such as increased drug efflux, alterations in drug metabolism, modification of the drug target, and enhanced DNA repair capabilities, are likely to play a role. However, without cell lines specifically developed for resistance to this compound, pinpointing the exact molecular drivers remains a challenge.

Strategies for Efficacy Enhancement in Resistant Models

To address the challenge of chemoresistance, preclinical studies have explored strategies to enhance the efficacy of this compound, particularly in the context of the tumor microenvironment, which is known to contribute to drug resistance.

One of the primary strategies to overcome drug resistance is through combination therapy. In preclinical settings, this compound has been investigated in combination with other cytotoxic agents. A notable example is its use with etoposide. These studies have demonstrated that combining this compound with etoposide can lead to a synergistic effect, particularly in the context of hypoxic tumors.

Solid tumors often contain regions of low oxygen, or hypoxia, which is a well-documented factor in promoting resistance to chemotherapy. Preclinical research has identified a promising role for this compound in overcoming hypoxia-induced chemoresistance.

Studies have shown that this compound can inhibit the activity of hypoxia-inducible factor-1 (HIF-1), a key transcription factor that orchestrates the cellular response to hypoxia and is implicated in chemoresistance. By targeting HIF-1, this compound can sensitize hypoxic tumor cells to the effects of other chemotherapeutic agents.

In one study, the use of a non-toxic concentration of this compound (referred to as KW2152) in combination with etoposide was evaluated in human fibrosarcoma (HT1080) and colon cancer (HCT116) cell lines under anoxic conditions. The results indicated that this compound significantly reduced the etoposide concentration required to inhibit cell growth by 50% (IC50) in hypoxic HT1080 cells. This sensitizing effect was also observed in HCT116 cells. These findings support the potential of using this compound in combination with other chemotherapies to target the resistant hypoxic fraction of tumors.

Table 2: Effect of this compound (KW2152) on Etoposide IC50 in Hypoxic Cancer Cells

| Cell Line | Treatment | Etoposide IC50 (µM) in Anoxia |

| HT1080 | Etoposide alone | 2.2 ± 0.3 |

| HT1080 | Etoposide + KW2152 (0.1 µM) | Significantly reduced |

| HCT116 | Etoposide alone | 9 ± 4 |

| HCT116 | Etoposide + KW2152 (0.1 µM) | Sensitization observed |

Advanced Research Methodologies and Techniques in Quinocarmycin Citrate Studies

High-Throughput Screening (HTS) for Activity and Target Identification in Preclinical Discovery

High-Throughput Screening (HTS) is a cornerstone of modern drug discovery, enabling the rapid and automated testing of vast numbers of chemical compounds against specific biological targets or cellular phenotypes. evotec.combmglabtech.com This methodology accelerates the identification of "hits"—compounds that exhibit a desired biological effect—from large compound libraries. bmglabtech.comvirologyresearchservices.com The process is highly automated, utilizing robotics, liquid handling devices, and sensitive detectors to perform thousands of assays daily in miniaturized formats like 96-, 384-, or 1536-well plates. virologyresearchservices.comnih.gov

In the context of quinocarmycin citrate (B86180), HTS campaigns can be designed to screen for its derivatives or other compounds that mimic its activity against various cancer cell lines. The primary objective of HTS is to quickly screen large libraries to find candidates that affect a target in the desired manner. bmglabtech.com These screens can be target-based, where the assay measures the direct interaction of the compound with a purified protein (e.g., an enzyme or receptor), or phenotypic, where the assay measures a change in the observable characteristics of a cell or organism. evotec.com

The HTS workflow typically involves several key stages:

Assay Development and Preparation : A robust and reproducible biological assay is developed and optimized for the HTS format. labmanager.com This involves selecting the appropriate cell line or biological target and a suitable detection method, such as fluorescence, luminescence, or absorbance. bmglabtech.comvirologyresearchservices.com

Pilot Screen : A small subset of the compound library is tested to validate the assay's performance and the functionality of the automated systems. labmanager.com

Primary Screen : The entire compound library is screened to identify initial hits based on a predefined activity threshold. labmanager.com

Hit Confirmation and Secondary Screening : Hits from the primary screen are re-tested to confirm their activity and eliminate false positives. evotec.com Secondary assays are then used to further characterize the confirmed hits, often to determine their potency and selectivity. labmanager.com

For quinocarmycin citrate, a phenotypic screen could involve treating various cancer cell lines with a library of its analogs and measuring cell viability. Hits would be compounds that show significant cytotoxicity. Subsequently, target identification studies would be necessary to determine the molecular target of these active analogs. Virtual HTS (vHTS), which uses computational models to screen libraries in silico, can also be employed to complement experimental screening and prioritize compounds, potentially increasing the quality of leads. labmanager.com

Table 1: Illustrative HTS Workflow for Quinocarmycin Analogs

| Phase | Objective | Methodology | Typical Output |

|---|---|---|---|

| Assay Development | Establish a reliable cell-based assay for cytotoxicity. | Optimize cell density, compound concentration, and incubation time using a cancer cell line (e.g., L1210). researchgate.net Utilize a fluorescent viability dye. | A stable and reproducible assay protocol with a high signal-to-noise ratio. |

| Primary Screen | Identify analogs with significant cytotoxic activity from a library. | Screen a library of 10,000 quinocarmycin analogs at a single concentration (e.g., 10 µM) in 384-well plates. virologyresearchservices.com | A list of initial "hits" (e.g., 100 compounds) showing >50% inhibition of cell growth. |

| Hit Confirmation | Validate the activity of primary hits. | Re-test the 100 hits in triplicate at the same concentration. | A refined list of confirmed hits (e.g., 50 compounds). |

| Secondary Screening (Dose-Response) | Determine the potency (e.g., IC50) of confirmed hits. | Test the 50 confirmed hits across a range of concentrations to generate dose-response curves. | IC50 values for each active analog, allowing for ranking based on potency. |

Chemical Biology Approaches (e.g., Probe Synthesis, Target Engagement Studies)

Chemical biology utilizes the power of synthetic chemistry to create molecular tools, or "probes," for studying and manipulating biological systems. mdpi.com These approaches are invaluable for identifying the specific molecular targets of a bioactive compound and confirming that the compound engages this target within a cellular context.

A key chemical biology strategy involves synthesizing a modified version of the bioactive compound that incorporates a tag (e.g., biotin) or a reactive group (e.g., a photo-affinity label). mdpi.com This "probe" should retain the biological activity of the parent compound. mdpi.com It can then be used in pull-down experiments to isolate its binding partners from cell lysates, which are subsequently identified using techniques like mass spectrometry.

In the study of quinocarmycin analogs, this approach has been successfully applied. For instance, the quinocarmycin analog DX-52-1 is known to have antitumor activity. fenteany.com To identify its cellular target, a biotinylated derivative of DX-52-1 was synthesized. fenteany.com This was achieved through a multi-step synthesis where DX-52-1 was coupled to a biotin-polyethylene oxide (PEO)-amine linker. fenteany.com Crucially, this biotinylated probe retained a significant portion of the anti-migratory activity of the original, non-biotinylated compound, validating its use for target identification. fenteany.com Using this probe, researchers discovered that it specifically and covalently binds to an approximately 80 kDa protein, which was subsequently identified as radixin (B1174762). fenteany.com Radixin is a protein involved in linking the actin cytoskeleton to the plasma membrane. fenteany.com

Target engagement studies confirm that a drug interacts with its intended target in a physiological setting. pelagobio.com Techniques like the Cellular Thermal Shift Assay (CETSA) can measure the binding of a drug to its target by observing changes in the thermal stability of the target protein. mdpi.compelagobio.com For the biotinylated DX-52-1 probe, target engagement was demonstrated by showing its specific binding to radixin in cell extracts. fenteany.com

Computational Chemistry and Molecular Modeling

Computational chemistry and molecular modeling are powerful theoretical tools used to study molecular structures, properties, and interactions through computer simulations. kallipos.grnih.gov These methods are integral to modern drug discovery, accelerating the process by providing insights that guide experimental work. irbm.com The field encompasses a range of techniques, broadly categorized into quantum mechanics (QM) and molecular mechanics (MM). kallipos.grnih.gov

These computational approaches support various stages of drug discovery, including target analysis, hit identification, and lead optimization. irbm.com For a compound like this compound, molecular modeling can be used to understand its conformational preferences, predict its interactions with biological macromolecules like DNA and proteins, and elucidate its reaction mechanisms.

Molecular docking is a computational technique that predicts the preferred orientation and binding affinity of one molecule (a ligand, such as this compound) when it binds to a second molecule (a receptor, typically a protein or nucleic acid). nih.gov Docking is a cornerstone of structure-based drug design. The process involves generating a multitude of possible binding poses of the ligand within the active site of the target and then using a scoring function to rank these poses based on their predicted binding energy. mdpi.comturkjps.org A lower docking score generally indicates a more stable complex and stronger binding affinity. mdpi.comasiapharmaceutics.info

In the case of quinocarmycin, which is known to interact with DNA, docking studies can be used to model its binding within the DNA minor groove. fenteany.com Such studies can predict the specific DNA sequences it prefers and identify the key interactions—such as hydrogen bonds, van der Waals forces, and electrostatic interactions—that stabilize the quinocarmycin-DNA complex. mdpi.com Furthermore, if specific protein targets are hypothesized or identified (like radixin for the analog DX-52-1), docking can be used to predict the precise binding site and the key amino acid residues involved in the interaction. fenteany.comnih.gov This information is invaluable for designing more potent and selective analogs.

Table 2: Representative Data from a Hypothetical Docking Study of Quinocarmycin with a DNA Target

| Ligand | Target | Predicted Binding Energy (kcal/mol) | Key Interacting Residues/Bases | Types of Interactions |

|---|---|---|---|---|

| Quinocarmycin | DNA dodecamer (d(CGCGAATTCGCG)2) | -9.5 | Adenine (A6), Thymine (T7) | Hydrogen bonds, van der Waals |

| Analog A | DNA dodecamer (d(CGCGAATTCGCG)2) | -10.2 | Adenine (A6), Thymine (T7), Guanine (G4) | Hydrogen bonds, electrostatic, van der Waals |

| Analog B | DNA dodecamer (d(CGCGAATTCGCG)2) | -8.1 | Cytosine (C9), Guanine (G10) | Hydrogen bonds |

Quantum chemistry calculations, based on the principles of quantum mechanics, provide a highly detailed description of the electronic structure of molecules. kallipos.grlibretexts.org These methods, such as Density Functional Theory (DFT), can be used to calculate molecular geometries, reaction energies, and transition state structures, offering profound insights into chemical reactivity and mechanisms. u-tokyo.ac.jpmdpi.com

For this compound, quantum chemical calculations are essential for understanding the intrinsic chemical properties that underlie its biological activity. The antitumor action of quinocarmycin is believed to involve a chemical transformation within the cell that generates a reactive intermediate, which then alkylates DNA. fenteany.com Quantum chemistry can be used to model this entire reaction pathway. For example, calculations can determine the energy barriers (activation energies) for the proposed activation steps, confirming the feasibility of the mechanism under physiological conditions. u-tokyo.ac.jp

Furthermore, these calculations can elucidate the structure and stability of various isomers and conformers of the molecule. rsc.orgnih.gov For instance, the relative energies of different conformations of the tetrahydroisoquinoline core can be computed to understand which shapes are most favorable for binding to a biological target. By combining quantum mechanics with molecular mechanics in hybrid QM/MM methods, researchers can model the reaction of this compound within the complex environment of an enzyme's active site or the DNA minor groove, providing a level of detail that is inaccessible through experimental means alone. u-tokyo.ac.jp

Table 3: Types of Data Obtainable from Quantum Chemical Calculations for Quinocarmycin

| Calculation Type | Property Calculated | Insight Gained |

|---|---|---|

| Geometry Optimization | Lowest energy 3D structure, bond lengths, bond angles. mdpi.com | Provides the most stable structure of quinocarmycin and its analogs. |

| Frequency Analysis | Vibrational frequencies, zero-point energy. | Confirms that a structure is a true energy minimum or a transition state. |

| Transition State Search | Structure and energy of the transition state for a reaction. u-tokyo.ac.jp | Determines the activation energy (kinetic barrier) for the formation of the reactive alkylating species. |

| Molecular Electrostatic Potential (MEP) | Electron density distribution, sites for electrophilic/nucleophilic attack. | Highlights the regions of the molecule likely to interact with DNA or protein residues. |

Future Perspectives and Unanswered Questions in Quinocarmycin Citrate Research

Identification of Novel Molecular Targets and Pathways

While the primary mechanism of action for the duocarmycin class is the sequence-selective alkylation of DNA at the N3 position of adenine, future research aims to uncover novel molecular targets and pathways to enhance therapeutic specificity and overcome resistance. mdpi.commdpi.com The core mechanism involves the drug fitting into the minor groove of DNA, followed by a covalent reaction that disrupts DNA architecture, leading to cell cycle arrest and apoptosis. mdpi.comnih.gov

Current research is moving beyond this established mechanism to explore strategies that rely on the unique tumor microenvironment. A promising area of investigation is the development of bioprecursors or prodrugs designed to be activated by tumor-specific enzymes. acs.org For instance, research into duocarmycin analogues has demonstrated the potential for activation by cytochrome P450 enzymes, such as CYP1A1 and CYP2W1, which are known to be overexpressed in certain cancer types. acs.org This approach does not change the ultimate DNA target but introduces a novel activation pathway that confines the cytotoxic effect primarily to cancer cells, thereby broadening the therapeutic window.

Furthermore, a significant unanswered question lies in the molecular basis of intrinsic and acquired resistance to these agents. Studies on duocarmycin SA in Acute Myeloid Leukemia (AML) have highlighted that different cell lines exhibit varying sensitivities, pointing towards the existence of robust resistance mechanisms. mdpi.com Future investigations will likely focus on elucidating these pathways, which may involve specific DNA repair mechanisms or drug efflux pumps. Identifying the components of these resistance pathways could reveal novel secondary drug targets that, when inhibited, could re-sensitize resistant tumors to quinocarmycin-based therapies.

Table 1: Emerging Research Directions for Targeting and Pathway Analysis

| Research Area | Rationale | Potential Outcome |

| Tumor-Specific Enzyme Activation | Exploit the differential expression of enzymes (e.g., CYP450s) in cancer cells versus healthy tissue. | Development of prodrugs that are selectively activated in the tumor microenvironment, minimizing systemic toxicity. |

| Resistance Pathway Elucidation | Understand the molecular mechanisms (e.g., DNA repair, drug efflux) that allow cancer cells to survive treatment. | Identification of secondary targets for combination therapies to overcome drug resistance. |

| DNA Damage Response (DDR) Profiling | Characterize how different tumor types respond to duocarmycin-induced DNA damage at the pathway level. | Biomarker discovery to predict patient response and tailor treatment strategies. |

Exploration of Alternative Biological Activities Beyond Antineoplastic Effects

The duocarmycin family of natural products originates from soil-dwelling bacteria of the genus Streptomyces, which are renowned for producing a vast array of antibiotics. mdpi.comnih.gov This biological origin strongly suggests that their activities may not be limited to anticancer effects. While the potent cytotoxicity has understandably been the focus of most research, future perspectives include a broader screening of quinocarmycin and its analogues for other therapeutic applications.

A key area for exploration is antimicrobial activity. Preliminary studies have already provided evidence in this domain. Research on duocarmycin A and SA demonstrated that the covalent adducts formed between the drugs and DNA retained the ability to selectively inhibit the growth of a sensitive strain of Bacillus, indicating a clear antibacterial effect. nih.gov This finding opens a significant avenue for future research, especially in an era of growing antibiotic resistance. Unanswered questions include the spectrum of activity against other bacteria (both Gram-positive and Gram-negative) and fungi, the mechanism of selective toxicity in microbes, and the potential for developing these compounds into clinically viable antibiotics. Exploring these alternative activities could repurpose a class of molecules known for their toxicity into agents that address other pressing global health challenges.

Development of Next-Generation Analogues with Improved Preclinical Profiles

A primary challenge that has hindered the clinical progression of early duocarmycin analogues is their significant systemic toxicity, leading to a narrow therapeutic index. creative-diagnostics.combenthamscience.comnih.gov Consequently, a major focus of future research is the rational design of next-generation analogues with superior preclinical profiles, characterized by enhanced tumor selectivity and reduced off-target effects.

The most prominent and successful strategy in this endeavor has been the incorporation of duocarmycin analogues as payloads in Antibody-Drug Conjugates (ADCs). mdpi.comnih.govnih.gov ADCs leverage the specificity of a monoclonal antibody directed against a tumor-associated antigen to deliver the highly potent cytotoxic agent directly to the cancer cell. nih.gov This targeted delivery mechanism is designed to protect healthy tissues from the payload's effect, thereby widening the therapeutic window. Several duocarmycin-based ADCs have shown significant promise in preclinical studies and have advanced into clinical trials. creative-diagnostics.comnih.gov

Other synthetic strategies continue to be explored, including the development of prodrugs that are activated by specific conditions within the tumor microenvironment (e.g., hypoxia or low pH) and the synthesis of novel analogues with modified DNA-binding or alkylating subunits to fine-tune the balance between chemical stability and biological reactivity. acs.orgincanthera.com The goal of these modifications is to create molecules that are stable in circulation but become maximally effective upon reaching the target site. incanthera.com

Table 2: Strategies for Developing Next-Generation Duocarmycin Analogues

| Development Strategy | Mechanism | Desired Preclinical Improvement | Example(s) |

| Antibody-Drug Conjugates (ADCs) | Covalently linking the duocarmycin analogue (payload) to a tumor-targeting monoclonal antibody via a specialized linker. | Enhanced tumor-specific delivery, reduced systemic toxicity, and improved therapeutic index. | SYD985, MGC018 nih.govnih.gov |

| Tumor-Activated Prodrugs | Designing inactive precursors that are metabolically converted to the active cytotoxic agent by enzymes highly expressed in tumors. | Increased tumor selectivity and reduced off-target effects. | CYP1A1/CYP2W1 activatable bioprecursors acs.org |

| Structural Modification | Synthesizing analogues with altered alkylating or DNA-binding domains to optimize the stability/reactivity profile. | Improved stability in circulation and potent, targeted DNA alkylation within cancer cells. | Adozelesin, Bizelesin, Carzelesin creative-biolabs.com |

| Achiral Synthesis | Developing analogues that lack a chiral center, which can simplify the synthetic process and potentially alter biological activity. | More efficient and cost-effective synthesis for research and development. | seco-DUMSA, Centanamycin benthamscience.comnih.gov |

Addressing Challenges in Synthetic Accessibility for Research Scale-Up

The structural complexity of quinocarmycin and other duocarmycins presents a formidable challenge to their chemical synthesis. nih.gov These molecules contain multiple stereocenters and a highly reactive cyclopropane (B1198618) pharmacophore, which must be constructed and handled carefully. The first total synthesis of a member of this class, CC-1065, was a landmark achievement that paved the way for further analogue development. nih.gov However, such multi-step syntheses are often low-yielding and labor-intensive, which limits the availability of these compounds for extensive preclinical and clinical investigation.

A key unanswered question is how to develop more efficient and scalable synthetic routes. Future research must focus on creating novel synthetic methodologies that can produce quinocarmycin and its analogues in the quantities required for robust research. This could involve developing more convergent synthetic strategies, where large fragments of the molecule are prepared separately and then joined, or exploring biocatalysis to perform difficult chemical transformations with high stereoselectivity. Simplifying the molecular structure, for instance by creating achiral analogues that retain high potency, is another viable strategy to reduce synthetic complexity. benthamscience.comnih.gov Overcoming these hurdles is critical for accelerating the drug development pipeline, from initial screening of new analogues to the larger-scale production needed for advanced preclinical studies.

Integration of Omics Data for Deeper Mechanistic Understanding in Preclinical Models

While the fundamental mechanism of DNA alkylation is known, a systems-level understanding of how cells respond to quinocarmycin citrate (B86180) is still lacking. The integration of high-throughput "omics" technologies—such as genomics, transcriptomics, proteomics, and metabolomics—represents a powerful future direction for elucidating the complex biological sequelae of drug action. drugtargetreview.com

Future preclinical studies will likely employ these technologies to generate a comprehensive picture of the cellular response to treatment. For example, transcriptomic analysis (RNA-seq) can reveal which genes are upregulated or downregulated following drug exposure, providing clues about the activation of specific stress-response and DNA repair pathways. mdpi.commdpi.com Proteomics can identify changes in the expression levels of key proteins involved in the cell cycle, apoptosis, and drug resistance. drugtargetreview.com Metabolomics can uncover shifts in cellular metabolism as the cell attempts to cope with DNA damage.

By integrating these multi-omics datasets, researchers can build detailed mechanistic models of how quinocarmycin works and, crucially, how resistance develops. drugtargetreview.com This approach can help identify predictive biomarkers to stratify patients who are most likely to respond to therapy and can reveal novel combination strategies. For instance, if omics data reveals that a particular DNA repair pathway is strongly upregulated in response to the drug, combining quinocarmycin with an inhibitor of that pathway could produce a potent synergistic effect. While specific omics studies on quinocarmycin citrate are not yet prevalent, the path forward involves applying these powerful discovery tools to unravel its deeper biological impact.

Q & A

Q. What is the molecular mechanism of Quinocarmycin citrate in targeting cellular components?

this compound and its analogs (e.g., DX-52-1) selectively bind to radixin, a membrane-cytoskeleton linker protein critical for stereocilia stiffness modulation. This binding disrupts cytoskeletal dynamics, particularly in cells with high radixin concentrations, such as outer hair cells . Methodologically, researchers can validate this interaction via radixin-specific binding assays (e.g., fluorescence polarization) combined with structural analysis (e.g., X-ray crystallography).

Q. What are the key biochemical properties of this compound relevant to experimental design?

Key properties include its solubility in citrate buffers, stability under physiological pH, and specificity for radixin over other ERM (ezrin-radixin-moesin) proteins. Researchers should optimize buffer conditions (e.g., pH 7.4, isotonic saline) to maintain compound integrity during in vitro assays . Stability testing via HPLC or mass spectrometry is recommended to confirm batch consistency.

Q. How do researchers establish baseline efficacy metrics for this compound in preclinical models?

Baseline metrics include IC50 values in radixin-rich cell lines (e.g., HEK293T transfected with radixin), dose-response curves, and comparative analysis with non-target cells. Controls should include untreated cells and analogs with known radixin affinity (e.g., DX-52-1) to validate specificity .

Advanced Research Questions

Q. How can contradictions in this compound’s efficacy data across experimental models be resolved?

Contradictions often arise from differences in radixin expression levels, pharmacokinetic variability, or assay sensitivity. Strategies include:

- Cross-model validation : Compare results across in vitro (cell lines), ex vivo (tissue slices), and in vivo (animal models) systems.

- Pharmacokinetic profiling : Measure drug distribution and metabolism using LC-MS/MS to identify bioavailability discrepancies .

- Meta-analysis : Aggregate data from prior studies to identify confounding variables (e.g., citrate buffer interference) .

Q. What methodological considerations are critical for designing in vivo studies on this compound?

- Ethical and regulatory compliance : Obtain institutional animal care committee approval and adhere to ARRIVE guidelines for translational rigor .

- Dosage calibration : Use pilot studies to determine the maximum tolerated dose (MTD) and account for citrate’s anticoagulant effects in blood-based assays .

- Longitudinal monitoring : Track radixin inhibition kinetics via immunohistochemistry or Western blotting at multiple timepoints .

Q. How can researchers optimize synthesis protocols for this compound derivatives?

Derivative synthesis requires:

- Green chemistry principles : Use polyvinyl alcohol (PVA) or citrate-based reduction methods to enhance biocompatibility and nanoparticle stability, as demonstrated in gold nanoparticle synthesis .